8-Methyl-4-oxa-1-azaspiro[5.5]undecane is a chemical compound that belongs to the class of spirocyclic compounds, which are characterized by their unique structural features where two or more rings share a common atom. This compound is particularly noted for its potential applications in medicinal chemistry, especially as an inhibitor of fatty acid amide hydrolase (FAAH), which is relevant in the treatment of various disorders, including pain and inflammation .
The compound can be classified under spirocyclic amines, specifically within the broader category of azaspiro compounds. It has garnered attention due to its structural complexity and biological activity, making it a subject of interest in both organic synthesis and pharmacological research. The molecular formula for 8-Methyl-4-oxa-1-azaspiro[5.5]undecane is with a molecular weight of approximately 169.26 g/mol .
The synthesis of 8-Methyl-4-oxa-1-azaspiro[5.5]undecane can be achieved through several methodologies, often involving multi-step reactions that include cyclization processes. One common synthetic route involves starting from readily available piperidine derivatives, which undergo transformations such as alkylation and cyclization.
For example, one synthetic route involves heating the precursor in an acidic medium, leading to the formation of the azaspiro structure through intramolecular reactions .
The molecular structure of 8-Methyl-4-oxa-1-azaspiro[5.5]undecane features a spirocyclic framework consisting of a piperidine ring fused with a five-membered oxazolidine ring.
8-Methyl-4-oxa-1-azaspiro[5.5]undecane can participate in various chemical reactions typical for spirocyclic compounds:
These reactions are critical for developing derivatives that may enhance biological activity or alter pharmacokinetic profiles .
The mechanism of action for 8-Methyl-4-oxa-1-azaspiro[5.5]undecane primarily revolves around its role as a fatty acid amide hydrolase inhibitor. FAAH is responsible for breaking down endocannabinoids, which play significant roles in pain modulation and inflammation.
Research indicates that such compounds can modulate pain pathways effectively, making them candidates for therapeutic development .
The physical properties of 8-Methyl-4-oxa-1-azaspiro[5.5]undecane include:
Chemical properties include:
These properties are crucial for determining how the compound behaves under different conditions and its suitability for various applications .
8-Methyl-4-oxa-1-azaspiro[5.5]undecane has potential applications in:
This compound represents a promising avenue for research aimed at addressing unmet medical needs related to pain management and inflammation control .
The synthesis of 8-methyl-4-oxa-1-azaspiro[5.5]undecane (C₁₀H₁₉NO) centers on constructing its spirocyclic core, which combines a piperidine (azacyclohexane) and an oxane (tetrahydropyran) ring connected through a shared spiro carbon atom. Key ring-closing methodologies include:
Table 1: Key Ring-Closing Strategies for 8-Methyl-4-oxa-1-azaspiro[5.5]undecane
Method | Key Intermediate | Cyclization Conditions | Yield Range | Key Advantage |
---|---|---|---|---|
Keto-Reduction/Spirocyclization | 4-(3-Oxopropyl)-4-methylpiperidine | BF₃·Et₂O, then NaBH₄ | 45–68% | Direct, minimal protecting groups |
Dieckmann Condensation | Diethyl 2-(1-Methylpiperidin-4-yl)malonate | NaOEt, EtOH, reflux; then HCl, Δ | 30–52% | Enables C8 quaternary center formation |
Reductive Amination | 8-Oxo-4-oxa-1-azaspiro[5.5]undecane | MeNH₂, then NaBH₄ | 60–75% | Late-stage C8 functionalization |
Introducing the C8 methyl group stereoselectively is critical due to potential differences in bioactivity of diastereomers. Strategies include:
Synthesizing the spirocyclic 8-methyl-4-oxa-1-azaspiro[5.5]undecane presents distinct challenges and advantages compared to linear analogs (e.g., 8-methyl-1-aza-4-oxadecane):
Table 2: Comparative Properties of 8-Methyl-4-oxa-1-azaspiro[5.5]undecane vs. Linear Analog
Property | 8-Methyl-4-oxa-1-azaspiro[5.5]undecane | Linear Analog (8-Methyl-1-aza-4-oxadecane) | Significance |
---|---|---|---|
Synthetic Steps | 3–5 | 1–2 | Higher complexity for spirocycle |
log P (Calculated) | 1.8–2.2 | 2.7–3.1 | Enhanced spirocycle solubility |
Rotatable Bonds | 2 | 7 | Rigid scaffold improves selectivity |
N1-Arylation Yield | >90% | <60% | Superior functionalization efficiency |
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0